molecular formula C7H6IN3 B3237309 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1386457-82-4

3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3237309
CAS No.: 1386457-82-4
M. Wt: 259.05 g/mol
InChI Key: HQEXSKOLTYFXQM-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the fifth position of the pyrazolo[3,4-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of a suitable pyrazolopyridine precursor. One common method is the iodination of 5-methyl-1H-pyrazolo[3,4-c]pyridine using iodine or an iodine-containing reagent under acidic conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyridine core play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate biological pathways depending on the nature of the target and the binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines

Uniqueness

3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the third position enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-iodo-5-methyl-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEXSKOLTYFXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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